GENZ-882706 -

GENZ-882706

Catalog Number: EVT-1781391
CAS Number:
Molecular Formula: C26H25N5O3
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GENZ-882706 is a compound identified as an effective inhibitor of the colony-stimulating factor 1 receptor (CSF1R). This receptor plays a significant role in various biological processes, including the regulation of mononuclear phagocytes and inflammation. GENZ-882706 has emerged from research aimed at developing targeted therapies for conditions related to CSF1R, including cancer and neuroinflammatory diseases. The compound is associated with patent WO 2017015267A1, which outlines its synthesis and potential applications in therapeutic contexts.

Source and Classification

GENZ-882706 is classified as a small-molecule inhibitor specifically targeting the CSF1R. Its development is part of a broader effort to create selective inhibitors that can modulate the signaling pathways associated with this receptor. The compound is characterized by its ability to bind to CSF1R, thereby inhibiting its activity and downstream signaling processes, which are implicated in various pathological conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of GENZ-882706 involves several key steps that are detailed in the patent literature. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo various transformations.
  2. Reactions: Key reactions may include amide bond formation, cyclization, and functional group modifications to achieve the desired molecular structure.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular structure of GENZ-882706 can be represented through its chemical formula, which is crucial for understanding its interactions with biological targets. The compound's specific features include:

  • Molecular Formula: Cx_{x}Hy_{y}Nz_{z}Ow_{w} (exact values would depend on detailed structural data).
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry tools or X-ray crystallography if available.

This structural information aids in predicting the compound's behavior in biological systems and its potential efficacy as a therapeutic agent.

Chemical Reactions Analysis

Reactions and Technical Details

GENZ-882706 undergoes various chemical reactions that are vital for its function as a CSF1R inhibitor. These reactions include:

  • Binding Interactions: The compound interacts with the CSF1R through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  • Metabolic Stability: Understanding how GENZ-882706 is metabolized in biological systems is essential for evaluating its pharmacokinetics and efficacy.

Research into these reactions provides insights into how modifications to the compound's structure might enhance its inhibitory effects or reduce side effects.

Mechanism of Action

Process and Data

The mechanism of action of GENZ-882706 involves its selective binding to the CSF1R, leading to inhibition of receptor activation. This inhibition disrupts downstream signaling pathways that contribute to inflammation and tumor progression. Key aspects include:

  • Inhibition of Phosphorylation: By blocking the receptor's activation, GENZ-882706 prevents phosphorylation of downstream signaling molecules.
  • Impact on Immune Response: The compound's action may modulate immune responses by affecting macrophage differentiation and activity.

Data from preclinical studies often support these mechanisms, highlighting the potential therapeutic benefits of targeting CSF1R.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of GENZ-882706 are critical for understanding its behavior in biological systems:

  • Solubility: Solubility profiles in various solvents can influence formulation strategies.
  • Stability: Stability under physiological conditions is essential for therapeutic applications.
  • Molecular Weight: The molecular weight impacts absorption, distribution, metabolism, and excretion properties.

These properties are typically assessed through standard analytical techniques such as High Performance Liquid Chromatography (HPLC) and mass spectrometry.

Applications

Scientific Uses

GENZ-882706 has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: As a CSF1R inhibitor, it may be used to develop treatments for cancers where macrophage activity contributes to tumor growth.
  • Neuroinflammation: The compound could be explored for treating neuroinflammatory diseases by modulating macrophage function in the central nervous system.
  • Diagnostic Tools: Research into radiotracers targeting CSF1R may benefit from insights gained through studies involving GENZ-882706.
Mechanism of Action and Molecular Targets

Inhibition of Colony-Stimulating Factor-1 Receptor (CSF-1R) Signaling Pathways

GENZ-882706 (RA03546849) is a potent and selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), a tyrosine kinase transmembrane receptor critical for macrophage and microglial survival, proliferation, and differentiation. By binding to the ATP-binding site of CSF-1R, GENZ-882706 blocks receptor autophosphorylation and downstream signaling cascades. This inhibition disrupts CSF-1-mediated cellular responses, including the reduction of pro-inflammatory monocytes and microglia in pathological conditions. In experimental autoimmune encephalomyelitis (EAE) mouse models, daily administration of GENZ-882706 (30–100 mg/kg) significantly decreased microglia and monocyte-derived macrophages in the brain and spinal cord, validating its target engagement in vivo [1] [5].

  • Biological Impact:
  • Reduces CD80 expression on monocytes/macrophages, indicating immunomodulatory effects [1].
  • Attenuates neuroinflammation by lowering cytokines (MCP-1, IL-6, IL-1β) in spinal cord homogenates [5].
  • Paradoxically increases TNF-α levels, suggesting context-dependent immune modulation [1].

Structural Determinants of CSF-1R Binding Affinity and Selectivity

The molecular structure of GENZ-882706 (C₂₆H₂₅N₅O₃; MW: 455.51 g/mol) underpins its specificity for CSF-1R. Key features include:

  • Chiral Center: The (S)-isomer (CAS 2070864-35-4) exhibits optimized binding, while the racemate (CAS 2070861-46-8) serves as a synthetic intermediate [7].
  • Heterocyclic Core: An imidazo[4,5-b]pyridine scaffold linked to a dihydrobenzodioxin moiety enables hydrogen bonding with kinase hinge residues [1] [10].
  • Alkyne Tail: A terminal alkyne group (C#CC(N)(C)C) enhances hydrophobic interactions within the CSF-1R binding pocket [5].

Selectivity Profile:GENZ-882706 shows >100-fold selectivity for CSF-1R over closely related kinases (e.g., KIT, FLT3), attributed to steric constraints imposed by its methoxy-pyridine extension. This minimizes off-target effects [4] [10].

Table 1: Structural and Binding Features of GENZ-882706

PropertyValue/DescriptionRole in CSF-1R Inhibition
Molecular FormulaC₂₆H₂₅N₅O₃Determines drug-receptor interactions
SMILESCOC₁=CC=C([C@@H]₂OC(C=CC(CN₃C₄=NC=C(C#CC(N)(C)C)C=C₄N=C₃)=C₅)=C₅OC₂)C=N₁3D orientation for binding pocket fit
Key MoietiesImidazopyridine, Benzodioxin, AlkyneHydrogen bonding and hydrophobic contacts
Selectivity Ratio (CSF-1R vs. KIT)>100:1Minimizes off-target effects

Downstream Effects on MAPK/ERK and PI3K/Akt Signaling Cascades

Inhibition of CSF-1R by GENZ-882706 indirectly suppresses the MAPK/ERK and PI3K/Akt pathways, which are constitutively activated in inflammatory and neoplastic diseases [3] [9]. CSF-1R signaling normally activates these pathways via:

  • MAPK/ERK: Phosphorylation of Grb2/SOS/Ras/Raf intermediates.
  • PI3K/Akt: Recruitment of p85/p110 subunits to phosphorylated CSF-1R, generating PIP₃.

Experimental Evidence:

  • In EAE mice, GENZ-882706 treatment reduced phosphorylated ERK and Akt in spinal cord microglia, correlating with decreased neuroinflammation [1].
  • Synergistic effects occur when combining CSF-1R inhibitors with MAPK/PI3K-targeted agents (e.g., AZD0364 + ZSTK474), enhancing apoptosis in leukemia cells via ROS accumulation and NRF2 suppression [9].
  • Downstream cytokine modulation: Decreases IL-6 (linked to JAK/STAT) and IP-10 (CXCR3 ligand), disrupting chemotaxis [5].

Table 2: Downstream Effects of GENZ-882706 in Disease Models

PathwayObserved ChangeFunctional Consequence
MAPK/ERK↓ p-ERK in microgliaReduced proliferation and inflammation
PI3K/Akt↓ p-Akt in spinal cord homogenatesAttenuated cell survival signals
Cytokine Network↓ MCP-1, IL-6, IL-1β; ↑ TNF-αContext-dependent immunomodulation
Oxidative StressAltered NRF2/Trx/GSH systems (inferred)Enhanced ROS-mediated apoptosis

Properties

Product Name

GENZ-882706

IUPAC Name

4-[3-[[(2S)-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine

Molecular Formula

C26H25N5O3

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C26H25N5O3/c1-26(2,27)9-8-17-10-20-25(29-12-17)31(16-30-20)14-18-4-6-21-22(11-18)33-15-23(34-21)19-5-7-24(32-3)28-13-19/h4-7,10-13,16,23H,14-15,27H2,1-3H3/t23-/m1/s1

InChI Key

DRBFONOVLOXKJM-HSZRJFAPSA-N

SMILES

CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)OC(CO4)C5=CN=C(C=C5)OC)N

Canonical SMILES

CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)OC(CO4)C5=CN=C(C=C5)OC)N

Isomeric SMILES

CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)O[C@H](CO4)C5=CN=C(C=C5)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.